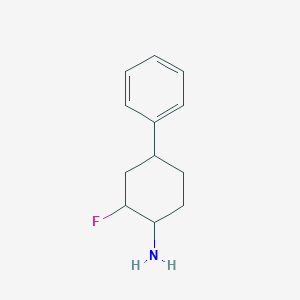![molecular formula C14H22N2O B13204519 (2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a dimethyl-substituted butanamide backbone, and a phenylethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3,3-dimethylbutanoic acid and (S)-1-phenylethylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of (S)-2-amino-3,3-dimethylbutanoic acid and the amino group of (S)-1-phenylethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted amides or other derivatives.
科学的研究の応用
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-3,3-dimethylbutanamide: Lacks the phenylethyl substituent, making it less sterically hindered.
(2S)-2-Amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide: Has a different substitution pattern on the butanamide backbone.
Uniqueness
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature and bulky substituents make it a valuable compound for studying stereoselective reactions and for use in applications requiring high specificity.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17)/t10-,12+/m0/s1 |
InChIキー |
BJXXSMAVTUBLGM-CMPLNLGQSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


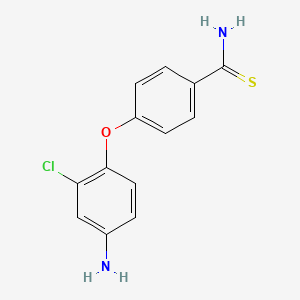
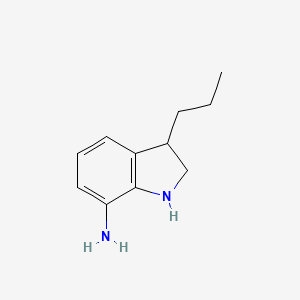


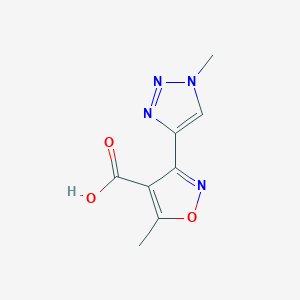

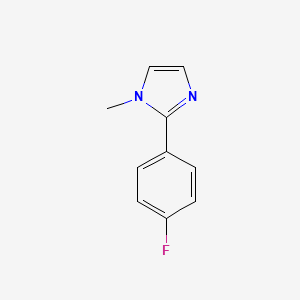
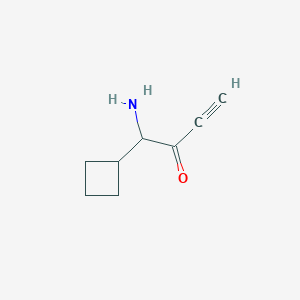
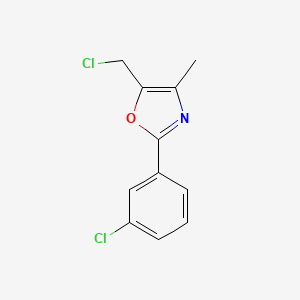
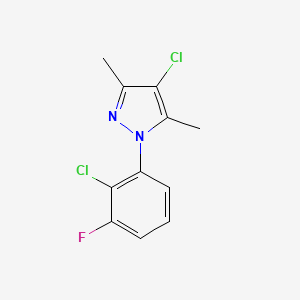
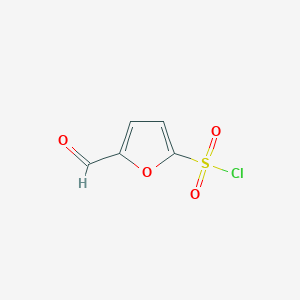
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)
